molecular formula C22H27NO4 B7765613 Corydaline CAS No. 6018-35-5

Corydaline

Cat. No.: B7765613
CAS No.: 6018-35-5
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corydaline is a pharmacologically active isoquinoline alkaloid isolated from the tubers of Corydalis yanhusuo, a traditional Chinese medicinal herb. This compound exhibits a variety of biological activities, including antiacetylcholinesterase, antiallergic, antinociceptive, and gastrointestinal modulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corydaline can be synthesized through various chemical routes. One common method involves the extraction and purification of alkaloids from Corydalis yanhusuo using solvents like ethanol. The optimal extraction process includes refluxing with 70% ethanol and subsequent purification using macroporous adsorption resin .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Corydalis yanhusuo tubers. The process includes multiple steps of extraction, purification, and concentration to obtain a high yield of this compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Corydaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Corydaline exerts its effects through multiple molecular targets and pathways. It inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This mechanism is beneficial for conditions like Alzheimer’s disease. Additionally, this compound interacts with opioid receptors, providing analgesic effects. It also modulates gastrointestinal motility by acting on smooth muscle cells .

Comparison with Similar Compounds

Corydaline is often compared with other isoquinoline alkaloids such as corydine and tetrahydropalmatine. While all these compounds share a similar core structure, this compound is unique due to its specific biological activities and therapeutic potential. Corydine, for example, also exhibits analgesic effects but through different molecular pathways. Tetrahydropalmatine is known for its sedative and anxiolytic properties .

List of Similar Compounds

  • Corydine
  • Tetrahydropalmatine
  • Berberine
  • Palmatine

This compound stands out due to its multifaceted biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research and pharmaceutical development .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRXLJTYQVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975602
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-69-4, 6018-35-5
Record name Corydaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-298182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corydaline
Reactant of Route 2
Corydaline
Reactant of Route 3
Reactant of Route 3
Corydaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Corydaline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Corydaline
Reactant of Route 6
Corydaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.